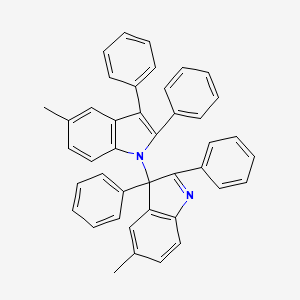
2,6-Diethyl-1-(9H-fluoren-9-yl)-4-methylpyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diethyl-1-(9H-fluoren-9-yl)-4-methylpyridin-1-ium is a complex organic compound that features a pyridinium core substituted with diethyl, fluorenyl, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethyl-1-(9H-fluoren-9-yl)-4-methylpyridin-1-ium typically involves multi-step organic reactions. One common method involves the alkylation of a pyridine derivative with fluorenyl and ethyl groups under controlled conditions. The reaction conditions often include the use of strong bases and solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diethyl-1-(9H-fluoren-9-yl)-4-methylpyridin-1-ium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinium nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the fluorenyl and pyridinium rings.
Reduction: Reduced forms of the pyridinium ring.
Substitution: Alkylated pyridinium derivatives.
Aplicaciones Científicas De Investigación
2,6-Diethyl-1-(9H-fluoren-9-yl)-4-methylpyridin-1-ium has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism by which 2,6-Diethyl-1-(9H-fluoren-9-yl)-4-methylpyridin-1-ium exerts its effects involves its interaction with specific molecular targets. The compound can intercalate into DNA, affecting transcription and replication processes. It may also interact with enzymes, altering their activity and leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diethyl-4-methylpyridine: Lacks the fluorenyl group, making it less structurally complex.
9H-Fluoren-9-yl-pyridinium: Similar structure but without the diethyl and methyl substitutions.
Uniqueness
2,6-Diethyl-1-(9H-fluoren-9-yl)-4-methylpyridin-1-ium is unique due to the combination of its substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific research applications where these properties are advantageous.
Propiedades
Número CAS |
90239-33-1 |
|---|---|
Fórmula molecular |
C23H24N+ |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
2,6-diethyl-1-(9H-fluoren-9-yl)-4-methylpyridin-1-ium |
InChI |
InChI=1S/C23H24N/c1-4-17-14-16(3)15-18(5-2)24(17)23-21-12-8-6-10-19(21)20-11-7-9-13-22(20)23/h6-15,23H,4-5H2,1-3H3/q+1 |
Clave InChI |
RXUTZGRIUQFRQW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=[N+]1C2C3=CC=CC=C3C4=CC=CC=C24)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S,3R)-3-Hexyloxiran-2-yl]methanol](/img/structure/B14365648.png)
![[(5Z)-5-(2-iodobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14365659.png)


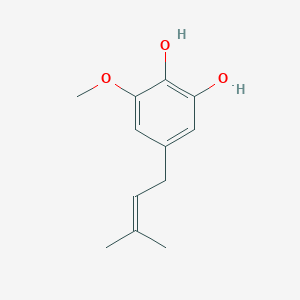
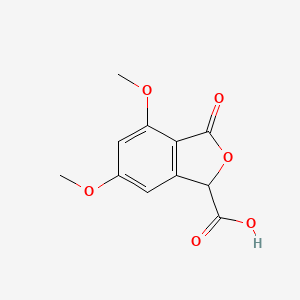
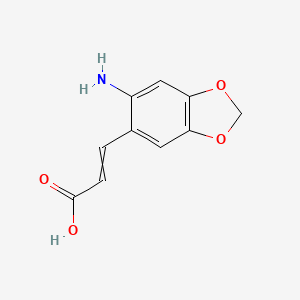
![N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365702.png)
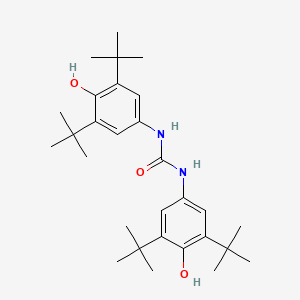
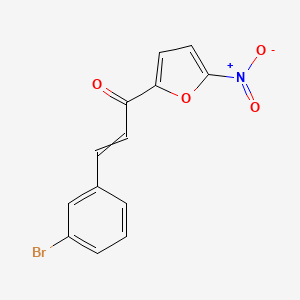
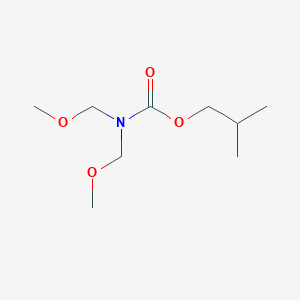
![2,6-Bis[(4-nitrosophenyl)methylidene]cyclohexan-1-one](/img/structure/B14365710.png)
